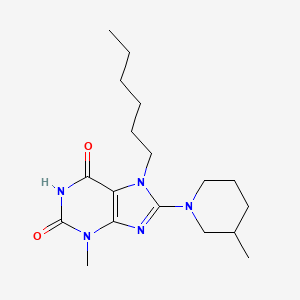

7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a hexyl chain at position 7, a methyl group at position 3, and a 3-methylpiperidinyl substituent at position 8. Xanthine derivatives are widely studied for their diverse pharmacological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and kinase modulation .

Properties

IUPAC Name |

7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-4-5-6-7-11-23-14-15(21(3)18(25)20-16(14)24)19-17(23)22-10-8-9-13(2)12-22/h13H,4-12H2,1-3H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXWONOGRGRPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400912 | |

| Record name | AC1N6FLX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-15-4 | |

| Record name | AC1N6FLX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is with a molecular weight of approximately 344.46 g/mol. The compound features a purine backbone modified with a hexyl group and a piperidine moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits selective inhibition of certain kinases, particularly Aurora A kinase. This inhibition is crucial for its anticancer properties, as Aurora A plays a significant role in cell cycle regulation and mitosis. By inhibiting this kinase, the compound may induce apoptosis in cancer cells, thereby limiting tumor growth.

Anticancer Properties

Several studies have highlighted the anticancer potential of 7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione:

- Aurora A Inhibition : The compound has been shown to selectively inhibit Aurora A kinase with an IC50 value indicating potent activity against various cancer cell lines (e.g., HeLa and MCF7) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | Induces apoptosis |

| MCF7 | 0.8 | Inhibits proliferation |

Neurological Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may influence neurotransmitter systems. The piperidine component could enhance dopaminergic signaling, which is beneficial in neurodegenerative conditions.

Study 1: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Study 2: Animal Model Testing

In vivo studies using mouse models of cancer showed that administration of the compound resulted in reduced tumor sizes compared to control groups. The results were statistically significant (p < 0.05), supporting its potential as an effective therapeutic agent.

Comparison with Similar Compounds

Position 8 Substituent Variations

- The methyl group adds steric bulk, which may limit conformational flexibility compared to unsubstituted piperidine .

- 3-Aminopiperidin-1-yl (Linagliptin): The primary amine in linagliptin’s piperidine ring is critical for DPP-4 inhibition, forming hydrogen bonds with the enzyme’s catalytic site. The target compound lacks this amine, suggesting divergent target selectivity .

- Piperidin-4-yloxy (NCT-501) : The oxygen atom in NCT-501’s substituent may facilitate hydrogen bonding, a feature absent in the target compound’s direct piperidinyl group. This difference could influence ALDH vs. other enzyme affinities .

Position 7 Substituent Effects

Pharmacophore Implications

- Hydrazinyl and Thioether Derivatives (): Compounds with 8-hydrazinyl or thioether groups (e.g., 8-propylthio in ) exhibit diverse bioactivities due to electron-rich substituents enabling redox interactions or covalent binding. The target compound’s 3-methylpiperidinyl group lacks such reactivity, suggesting non-covalent binding mechanisms .

Research Findings and Trends

- Synthetic Flexibility : Position 8 modifications are a common strategy to tune xanthine bioactivity. For example, replacing oxygen-linked groups (e.g., pyridin-2-yloxy) with nitrogen-containing heterocycles (e.g., piperidinyl) can shift selectivity from CNS targets to metabolic enzymes .

- Biological Outcomes : The 3-methylpiperidinyl group in the target compound may mimic structural motifs in kinase inhibitors (e.g., ), where rigid heterocycles improve binding pocket occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.